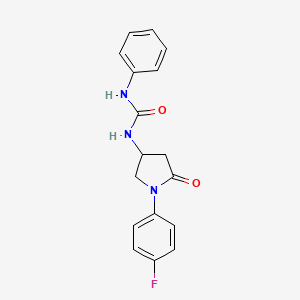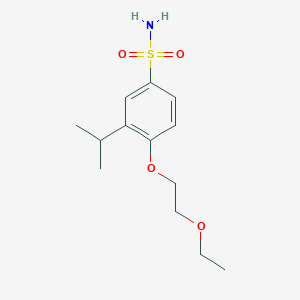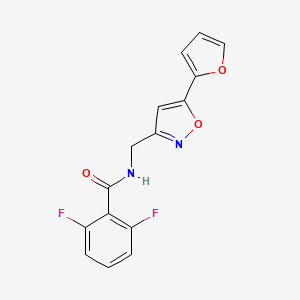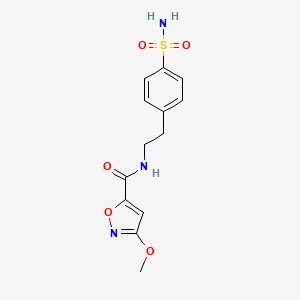
2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The structure suggests that it might have properties similar to other indazole derivatives .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds like 1-[2-(2-hydroxyethoxy)ethyl]piperazine are synthesized through reactions involving piperazine and 2-(2-chloroethoxy)ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds like 2-hydroxyethyl methacrylate (HEMA) are known to form hydrogels with excellent dimensional stability and high thermal stability .Applications De Recherche Scientifique
Bone Tissue Regeneration
pHEMA has been investigated for bone tissue regeneration. Researchers have used it in combination with hydroxyapatite to create hybrid biocomposite hydrogels. These hydrogels can serve as scaffolds for bone repair and regeneration .
Antimicrobial Strategies
Pure pHEMA lacks inherent antimicrobial properties. However, researchers have developed strategies to combat microbial infections when using pHEMA-based biomedical devices. Approaches include incorporating silver nanoparticles, antibiotics, and other antimicrobial agents .
Tissue Engineering and Regenerative Medicine
pHEMA’s properties, such as biocompatibility and load-bearing ability, make it valuable in tissue engineering. It can serve as a scaffold for tissue regeneration, including cartilage, skin, and neural tissue.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-6-5-11-9(13)7-3-1-2-4-8(7)10-11/h10,12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCNDGJHKJGPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

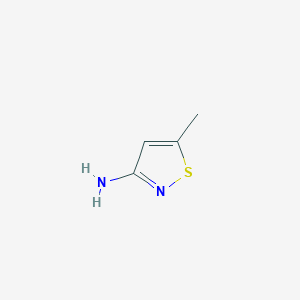
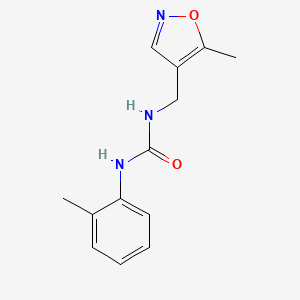
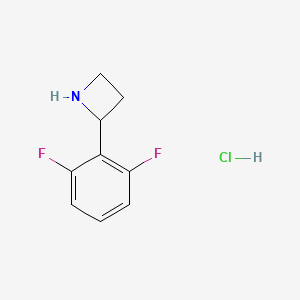
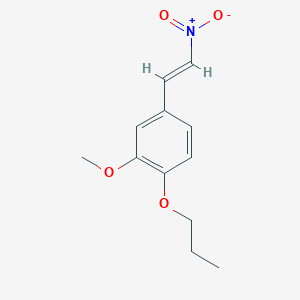
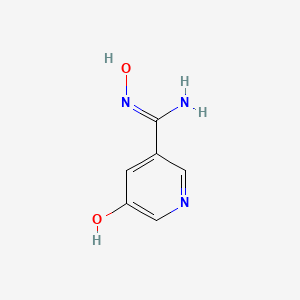
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2751855.png)
